molecular formula C10H14O4 B1316429 Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate CAS No. 42145-38-0

Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate

Cat. No. B1316429
CAS RN: 42145-38-0
M. Wt: 198.22 g/mol
InChI Key: OWFFQFMDATXZDF-UHFFFAOYSA-N
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Description

Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 . The compound appears as a white to yellow solid, semi-solid, or liquid .


Molecular Structure Analysis

The molecular structure of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate contains a total of 29 bonds . These include 15 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 four-membered ring, 2 five-membered rings, and 2 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a white to yellow solid, semi-solid, or liquid . It has a molecular weight of 198.22 . The InChI Code for this compound is 1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3 .

Scientific Research Applications

  • Summary of the application : Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a chemical compound used in the synthesis of new bio-active compounds . It’s a valuable saturated bicyclic structure that’s playing an increasingly important role in the development of these compounds .
  • Methods of application or experimental procedures : The compound is used in a modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
  • Results or outcomes : The use of Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate in this context allows for the exploration of new chemical spaces, particularly those rich in sp3 hybridization . This has implications for the development of new bio-active compounds .

The compound is used in a modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

The compound is used in a modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P330, P332, P337, P338, P351, P352, P362, P364 .

properties

IUPAC Name

dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFFQFMDATXZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508690
Record name Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate

CAS RN

42145-38-0
Record name Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
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Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate

Citations

For This Compound
1
Citations
S Dorok, B Ziemer, G Szeimies - Chemistry–A European …, 2002 - Wiley Online Library
4‐Bromo‐1‐(dibromomethyl)bicyclo[2.1.1]hexane (18) was synthesized by formation of the dienolate of dimethyl cyclopentanedicarboxylate 15 b, which is then transformed into 16. …

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